molecular formula C11H15NO2 B8587337 5-Formyl-2-(2-methylpropoxy)aniline

5-Formyl-2-(2-methylpropoxy)aniline

Cat. No. B8587337
M. Wt: 193.24 g/mol
InChI Key: MNSYOOBXKOALFV-UHFFFAOYSA-N
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Patent
US07384967B2

Procedure details

4-(2-Methylpropoxy)-3-nitrobenzaldehyde (0.83 g, 75%) was prepared from 2-methyl-propanol (0.46 ml, 5.0 mmol) and 4-fluoro-3-nitrobenzaldehyde (0.77 g, 5.0 mmol) following the general procedure G. This was reduced to 5-formyl-2-(2-methylpropoxy)-aniline (0.49 g, 68%) following general procedure B. 1-(5-Formyl-2-isobutoxy-phenyl)-3-thiazol-2-yl-urea (208 mg, 65%) was prepared from 5-formyl-2-(2-methylpropoxy)aniline (193 mg, 1.0 mmol) and 2-aminothiazole (100 mg, 1.0 mmol) following the general procedure D.
Quantity
0.46 mL
Type
reactant
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
193 mg
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
0.49 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:5])[CH2:3][OH:4].F[C:7]1[CH:14]=[CH:13][C:10]([CH:11]=[O:12])=[CH:9][C:8]=1[N+:15]([O-:17])=[O:16].[CH:18]([C:20]1[CH:21]=[CH:22][C:23]([O:27][CH2:28][CH:29]([CH3:31])[CH3:30])=[C:24]([CH:26]=1)[NH2:25])=[O:19].[NH2:32][C:33]1[S:34][CH:35]=[CH:36][N:37]=1>>[CH3:1][CH:2]([CH3:5])[CH2:3][O:4][C:7]1[CH:14]=[CH:13][C:10]([CH:11]=[O:12])=[CH:9][C:8]=1[N+:15]([O-:17])=[O:16].[CH:18]([C:20]1[CH:21]=[CH:22][C:23]([O:27][CH2:28][CH:29]([CH3:31])[CH3:30])=[C:24]([NH:25][C:3]([NH:32][C:33]2[S:34][CH:35]=[CH:36][N:37]=2)=[O:4])[CH:26]=1)=[O:19]

Inputs

Step One
Name
Quantity
0.46 mL
Type
reactant
Smiles
CC(CO)C
Name
Quantity
0.77 g
Type
reactant
Smiles
FC1=C(C=C(C=O)C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
193 mg
Type
reactant
Smiles
C(=O)C=1C=CC(=C(N)C1)OCC(C)C
Name
Quantity
100 mg
Type
reactant
Smiles
NC=1SC=CN1
Step Three
Name
Quantity
0.49 g
Type
reactant
Smiles
C(=O)C=1C=CC(=C(N)C1)OCC(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(COC1=C(C=C(C=O)C=C1)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 0.83 g
YIELD: PERCENTYIELD 75%
Name
Type
product
Smiles
C(=O)C=1C=CC(=C(C1)NC(=O)NC=1SC=CN1)OCC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 208 mg
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.